Benzyl 3-hydroxycyclobutanecarboxylate
Description
Significance of Cyclobutane (B1203170) Scaffolds in Complex Molecular Architectures and Bioactive Compounds
The cyclobutane ring, a four-membered carbocycle, is a prominent structural motif in a wide array of natural products and pharmaceutically active compounds. researchgate.netplu.mxpreprints.org Despite its inherent ring strain of 26.3 kcal mol⁻¹, the cyclobutane scaffold is relatively stable and offers a unique three-dimensional geometry that is increasingly exploited in medicinal chemistry. nih.gov Its puckered conformation provides a rigid framework that can enforce specific orientations of substituents, a property known as conformational restriction. nih.govru.nlresearchgate.net This is highly valuable in drug design for locking a molecule into its most active conformation, potentially leading to enhanced potency and selectivity. ru.nl
Cyclobutanes are incorporated into drug candidates to improve various pharmacological properties. ru.nl They can enhance metabolic stability, reduce planarity, fill hydrophobic pockets in target enzymes, and act as isosteres for other chemical groups like alkenes or aromatic rings. nih.govnih.gov The presence of this scaffold in bioactive molecules is diverse, ranging from antimicrobial natural products isolated from marine sponges to synthetic anticancer agents. nih.govru.nl For instance, the cyclobutane skeleton is a core component of the marine alkaloid sceptrin, which exhibits antimicrobial properties, and the widely used anticancer drug, Carboplatin, which features a cyclobutane-1,1-dicarboxylate (B1232482) ligand. nih.govru.nlnih.gov The growing recognition of the cyclobutane ring's favorable impact on druglike properties has fueled research into synthetic methods for accessing functionalized cyclobutane building blocks like Benzyl (B1604629) 3-hydroxycyclobutanecarboxylate. researchgate.netnih.gov
| Compound Name | Scaffold Type | Biological Significance | Reference(s) |
| Sceptrin | Natural Product | Antimicrobial | nih.gov |
| Carboplatin | Synthetic Drug | Anticancer (ovarian, testicular, etc.) | ru.nlnih.gov |
| Combretastatin Analogues | Synthetic | Anticancer | ru.nl |
| FTO Inhibitors | Synthetic | Potential anti-obesity agents | nih.gov |
| Piperarborenines | Natural Product | Not specified | acs.org |
Strategic Importance of Ester and Hydroxyl Functionalities in Cyclobutane-Based Molecules
The synthetic utility of a building block like Benzyl 3-hydroxycyclobutanecarboxylate is largely defined by its functional groups. The hydroxyl (-OH) and benzyl ester groups present on the cyclobutane ring are of immense strategic importance, serving as versatile handles for subsequent chemical transformations.
The hydroxyl group provides a reactive site for a wide range of modifications. It can be oxidized to a ketone, providing access to cyclobutanone (B123998) derivatives, which are themselves important intermediates. researchgate.net Alternatively, it can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities, such as amines, halides, or azides. The stereochemistry of the hydroxyl group can also direct subsequent reactions on the cyclobutane ring, allowing for stereocontrolled synthesis. The presence of oxygen-containing functional groups on a cyclobutane ring can enhance the molecular diversity and biological efficacy of the resulting products. preprints.orgresearchgate.net
The benzyl ester functionality primarily serves as a protecting group for the carboxylic acid. Benzyl esters are widely used in multi-step organic synthesis because they are stable under many reaction conditions but can be cleaved selectively under mild, neutral conditions through catalytic hydrogenolysis. beilstein-journals.org This allows the carboxylic acid to be unmasked at a late stage in a synthetic sequence without disturbing other sensitive functional groups in the molecule. The ability to deprotect the carboxylate to a free carboxylic acid opens up another avenue for functionalization, most commonly through the formation of amide bonds, which are prevalent in pharmaceuticals.
Overview of Synthetic Challenges and Research Opportunities for Substituted Cyclobutane Systems
The synthesis of substituted cyclobutanes is a longstanding challenge in organic chemistry, primarily due to the high ring strain of the four-membered ring. nih.govnih.gov Overcoming this thermodynamic barrier to form the ring, while simultaneously controlling the regioselectivity and stereoselectivity of substituents, requires specialized synthetic methods. acs.org The construction of chiral cyclobutanes, especially those containing multiple stereocenters, presents an even greater challenge. researchgate.netresearchgate.net
Several strategies have been developed to access these valuable structures:
[2+2] Cycloadditions: This is one of the most common methods, involving the reaction of two two-carbon components (like alkenes or ketenes) to form the four-membered ring. nih.govmdpi.com Photochemical [2+2] cycloadditions are a powerful tool, but controlling stereochemistry can be difficult. acs.orgnih.gov Transition-metal-catalyzed variants have emerged to provide better control and broader substrate scope. researchgate.net
Ring-Opening of Bicyclobutanes: Highly strained bicyclo[1.1.0]butanes (BCBs) can undergo ring-opening reactions with various reagents to afford 1,3-disubstituted cyclobutanes, offering a distinct approach to these scaffolds. researchgate.netacs.org
Functionalization of Pre-formed Rings: An alternative to de novo ring construction is the modification of existing cyclobutane systems. researchgate.net This can involve C-H functionalization, where a hydrogen atom on the ring is directly replaced with a new functional group, or the desymmetrization of meso-cyclobutanes. acs.orgresearchgate.net
These synthetic hurdles also represent significant research opportunities. researchgate.net There is a continuous demand for new, efficient, and stereoselective methods for preparing functionalized cyclobutanes. nih.govrsc.org The development of novel catalytic systems that can achieve enantioselective [2+2] cycloadditions or facilitate challenging C-H functionalization reactions on cyclobutane rings is an active area of research. acs.orgresearchgate.net Compounds like this compound are themselves products of these advanced synthetic methods and serve as key starting materials, enabling chemists to explore new chemical space and build complex molecules for various applications, particularly in drug discovery. nih.govnih.gov
| Synthetic Challenge | Description | Common Approaches | Reference(s) |
| Ring Strain | High energy barrier to forming the four-membered ring. | Photochemical or metal-catalyzed [2+2] cycloadditions, strain-release reactions. | nih.govnih.govresearchgate.net |
| Stereocontrol | Difficulty in controlling the relative and absolute configuration of multiple substituents. | Chiral catalysts, asymmetric organocatalysis, use of chiral auxiliaries. | researchgate.netresearchgate.netmdpi.com |
| Regiocontrol | Challenges in directing incoming groups to the desired position on the ring. | Use of directing groups in C-H functionalization, catalyst control in cycloadditions. | acs.orgacs.org |
| Limited Starting Materials | Fewer commercially available and versatile cyclobutane building blocks compared to other ring sizes. | Development of new methods to synthesize functionalized cyclobutanes from simple precursors. | researchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBUAFOVHWZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629083, DTXSID201228990 | |
| Record name | Benzyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylmethyl trans-3-hydroxycyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480449-99-8, 128041-58-7, 552849-32-8 | |
| Record name | Benzyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylmethyl trans-3-hydroxycyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical Investigations and Enantioselective Approaches
Enantioselective Synthesis of Chiral Cyclobutane (B1203170) Esters
The creation of chiral cyclobutane esters with high enantiopurity is a key objective in modern organic synthesis. Various catalytic asymmetric methodologies have been devised to achieve this, including functionalization of cyclobutene (B1205218) precursors and ring-closing reactions. nih.gov These methods often employ chiral catalysts to induce facial selectivity in the approach of a reactant to a prochiral substrate.
One notable strategy involves the rhodium-catalyzed asymmetric arylation of cyclobutene-1-carboxylate esters. rsc.org This method provides an efficient route to chiral cyclobutanes by controlling the formation of two new stereogenic centers. rsc.org Another powerful approach is the enantioselective sulfa-Michael addition to cyclobutene derivatives, which can yield thio-substituted cyclobutane esters with high enantiomeric ratios. rsc.orgnih.gov Furthermore, the isomerization of bicyclo[1.1.0]butanes (BCBs) catalyzed by chiral Brønsted acids has emerged as a highly efficient pathway to chiral cyclobutenes, which are valuable precursors to chiral cyclobutane esters. acs.orgdicp.ac.cn
The following table summarizes selected enantioselective methods for the synthesis of chiral cyclobutane esters:
| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (er/ee) |
|---|---|---|---|
| Sulfa-Michael Addition | Chiral Cinchona-based Squaramide | Addition of thiols to cyclobutenes | Up to 99.7:0.3 er rsc.orgnih.gov |
| Asymmetric Arylation | Rhodium/Chiral Diene Ligand | 1,4-addition of arylboronic acids to cyclobutenes | High ee rsc.org |
| Isomerization of BCBs | Chiral N-triflyl Phosphoramide | Rearrangement of bicyclo[1.1.0]butanes | Good to excellent ee acs.orgdicp.ac.cn |
| Bicyclobutanation/Homoconjugate Addition | Rh₂(S-NTTL)₄ / Copper catalyst | Sequential reaction of diazoenoates | 91-95% ee for bicyclobutane intermediate nih.gov |
| [2+2] Photocycloaddition | Chiral-at-Rhodium Complex | Dimerization of alkenes under visible light | Up to 99% ee youtube.com |
The success of enantioselective transformations hinges on the rational design of chiral catalysts. These catalysts create a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate or two enantiomeric transition states.
For the enantioselective synthesis of thio-substituted cyclobutanes, a bifunctional acid-base catalyst, specifically a chiral chinchona-based squaramide, has proven highly effective. rsc.orgnih.gov This catalyst activates both the nucleophile (thiol) and the electrophile (cyclobutene) simultaneously, leading to high enantioselectivity. rsc.orgnih.gov In rhodium-catalyzed reactions, chiral diene ligands are crucial for controlling the diastereoselectivity and enantioselectivity of the arylation of cyclobutenes. rsc.org
Chiral Brønsted acids, such as N-triflyl phosphoramide, have been successfully employed in the asymmetric isomerization of bicyclo[1.1.0]butanes to afford chiral cyclobutenes with high enantiocontrol. acs.orgdicp.ac.cn For photochemical [2+2] cycloadditions, chiral-at-rhodium complexes have been developed as catalysts that can control both the relative and absolute stereochemistry of the resulting cyclobutane products under visible light irradiation. youtube.com In the formation of bicyclobutanes from α-allyl-α-diazocarbonyl compounds, dirhodium catalysts like Rh₂(S-NTTL)₄ have demonstrated high levels of enantioselectivity. nih.gov
The design of these catalysts often involves creating a well-defined chiral pocket or coordination sphere that forces the substrate to adopt a specific orientation, thereby directing the stereochemical outcome of the reaction.
While significant progress has been made in the enantioselective synthesis of chiral cyclobutane esters, the scope and limitations of these methods are important considerations.
In the sulfa-Michael addition catalyzed by chiral squaramides, a range of thiols can be used, and the method is applicable to cyclobutene esters and amides. rsc.orgnih.gov However, the efficiency and enantioselectivity can be influenced by the steric and electronic properties of both the thiol and the cyclobutene derivative. rsc.orgnih.gov For instance, using an N-acyl-oxazolidinone-substituted cyclobutene was key to achieving high enantioselectivity. rsc.orgnih.gov
The rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters is compatible with various arylboronic acids. rsc.org Nevertheless, certain substituents on the arylboronic acid can affect the reaction yield and enantioselectivity. For example, a 2,6-diphenylphenyl substituent on the boronic acid provided the highest enantioselectivity but with a reduced reaction yield. rsc.org
The substrate scope for the enantioselective synthesis of bicyclobutanes via rhodium-catalyzed intramolecular cyclopropanation is broad, accommodating various aryl substituents on the pentenoate starting material. nih.gov However, a decrease in enantioselectivity was observed for substrates with a benzyl (B1604629) substituent instead of an aryl group. nih.gov
These limitations highlight the ongoing need for the development of more general and robust catalytic systems for the enantioselective synthesis of diverse chiral cyclobutane derivatives.
Diastereoselectivity in Cyclobutane Ring Formation and Functionalization
Controlling the relative stereochemistry of multiple stereocenters on a cyclobutane ring is a significant synthetic challenge. The formation of either cis or trans diastereomers can often be directed by the choice of catalyst and reaction conditions.
In the sulfa-Michael addition to cyclobutene derivatives, high diastereoselectivity (greater than 95:5 dr) can be achieved even with a simple base like DBU, favoring the formation of one diastereomer. rsc.org The rhodium-catalyzed C-H functionalization of substituted cyclobutanes offers a remarkable example of catalyst-controlled diastereoselectivity. By selecting the appropriate rhodium(II) catalyst, it is possible to selectively generate cis-1,3-disubstituted cyclobutanes. nih.gov For instance, the use of Rh₂(S-2-Cl-5-BrTPCP)₄ favored the formation of the cis-1,3-disubstituted product. nih.gov
The stereochemical outcome of [2+2] cycloaddition reactions is also highly dependent on the reaction mechanism. Photochemical cycloadditions can proceed through stepwise mechanisms, which may lead to mixtures of diastereomers. However, the use of chiral templates or catalysts can enforce high diastereoselectivity. nih.gov
The following table provides examples of diastereoselective reactions in cyclobutane synthesis:
| Reaction | Catalyst/Reagent | Substrate | Major Diastereomer | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Sulfa-Michael Addition | DBU | Cyclobutene esters/amides | Thio-substituted cyclobutane | >95:5 rsc.org |
| C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | Aryl-substituted cyclobutanes | cis-1,3-disubstituted cyclobutane | Good for all examples nih.gov |
| Asymmetric Arylation | Rhodium/Chiral Diene Ligand | Cyclobutene-1-carboxylate esters | Arylated cyclobutane | Excellent rsc.org |
Stereochemical Assignment Methodologies for Cyclobutane Derivatives
The unambiguous determination of the absolute and relative stereochemistry of cyclobutane derivatives is crucial for understanding their properties and for the validation of synthetic methods. Several analytical techniques are employed for this purpose.
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, providing definitive proof of both the relative and absolute stereochemistry. nih.govacs.org For non-crystalline compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Techniques such as Nuclear Overhauser Effect (nOe) spectroscopy can be used to determine the relative stereochemistry by identifying protons that are close in space. nih.gov For instance, the observation of an nOe between two protons on the same face of the cyclobutane ring can confirm a cis relationship. nih.gov
In some cases, the stereochemistry of a product can be inferred by derivatization to a compound of known stereochemistry or by comparison of analytical data (e.g., chiral High-Performance Liquid Chromatography (HPLC) retention times) with authentic samples. Chiral HPLC is also a primary method for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral product. nih.gov
Control of Cis/Trans Isomerism in 3-Hydroxycyclobutanecarboxylates
The control of cis/trans isomerism in 1,3-disubstituted cyclobutanes, such as 3-hydroxycyclobutanecarboxylates, is a key aspect of their synthesis. The relative orientation of the hydroxyl and carboxylate groups can significantly impact the molecule's conformation and reactivity.
The stereochemical outcome is often determined during the ring-forming step or a subsequent functionalization step. For example, in the reduction of a 3-ketocyclobutanecarboxylate, the stereoselectivity of the reduction will determine the cis/trans relationship of the resulting hydroxyl and carboxylate groups. The choice of reducing agent and the steric environment around the ketone can influence which face of the carbonyl is attacked.
In catalytic asymmetric hydroacylation of meso-cyclobutenes with salicylaldehydes, a rhodium-catalyzed process allows for the synthesis of acylated cyclobutanes with control over the stereochemistry. nih.gov While this example does not directly yield a 3-hydroxycyclobutanecarboxylate, the principles of controlling the facial selectivity of a reaction on a cyclobutene precursor are applicable. The catalyst and ligands create a chiral environment that directs the addition to one face of the double bond, thereby establishing the relative stereochemistry of the newly formed stereocenters. nih.gov
The inherent puckered nature of the cyclobutane ring also plays a role, with substituents preferentially occupying pseudo-equatorial positions to minimize steric strain. This conformational preference can be exploited to influence the stereochemical course of reactions on the cyclobutane ring.
Mechanistic Studies and Reactivity Profiles of Benzyl 3 Hydroxycyclobutanecarboxylate Analogs
Reaction Mechanisms of Cyclobutane (B1203170) Ring Transformations
The inherent ring strain of the cyclobutane core in benzyl (B1604629) 3-hydroxycyclobutanecarboxylate analogs makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often governed by complex mechanistic pathways, which can be elucidated through both computational and experimental studies.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the reaction mechanisms of strained ring systems. For cyclobutane derivatives, DFT calculations can provide detailed insights into reaction pathways, transition state geometries, and activation energies, helping to rationalize and predict their chemical behavior.
Studies on substituted cyclobutenes have shown that the propensity for electrocyclic ring-opening is highly dependent on the nature of the substituents. nih.gov Substituents capable of stabilizing the resulting diene product and the corresponding transition state can significantly lower the kinetic barrier for this transformation. nih.gov While specific computational studies on benzyl 3-hydroxycyclobutanecarboxylate are not extensively reported, general principles from related systems can be applied. The hydroxyl group, being an electron-donating group, and the benzyl carboxylate, an electron-withdrawing group, are expected to exert significant electronic effects on the stability of intermediates and transition states during ring transformations.
For instance, in the thermal or photochemical [2+2] cycloreversion of cyclobutanes, the reaction is believed to proceed through a 1,4-diradical intermediate. nih.gov The stability of this diradical would be influenced by the substituents at the C1 and C3 positions. DFT calculations can model the formation and fate of such intermediates, predicting the stereochemical outcome of the reaction. nih.govacs.org The presence of both electron-donating and electron-withdrawing groups in this compound analogs could lead to complex potential energy surfaces with multiple competing pathways.
| Computational Method | System Studied | Key Findings |
| DFT (B3LYP-D3/def2-TZVP) | 2-Substituted cyclobutenecarboxylic acids | Substituent effects determine the kinetic barrier for ring-opening; stabilization of the transition state is crucial. nih.govresearchgate.net |
| DFT (M06-2X-D3/6-311G(d,p)) | Pyrrolidine to cyclobutane contraction | The rate-determining step is the release of N2 to form a 1,4-biradical intermediate, followed by a barrierless ring closure. acs.org |
| DFT | Photoredox-mediated cyclobutane synthesis | The diastereoselectivity of the reaction is explained by steric repulsion in the transition states of a nih.govnih.gov-rearrangement. nih.gov |
Radical Processes in Cyclobutane Formation and Functionalization
Radical reactions offer a powerful and versatile approach for the formation and functionalization of cyclobutane rings. The strain within the four-membered ring can influence the course of radical-mediated processes.
One common strategy involves the radical-mediated ring expansion of smaller rings or the cyclization of acyclic precursors. For instance, the activation of sp3 C-H bonds adjacent to an alcohol or ether functionality can initiate radical cascades that lead to the formation of cyclic structures. researchgate.net In the context of this compound analogs, radical abstraction of a hydrogen atom from the cyclobutane ring could lead to a carbon-centered radical. The fate of this radical would be influenced by the presence of the hydroxyl and benzyl ester groups, potentially leading to fragmentation, rearrangement, or trapping by a radical scavenger.
Recent studies have demonstrated the vicinal, double C-H functionalization of alcohols, including those with a cyclobutane ring, via a radical-polar crossover cascade. nih.gov This highlights the potential for late-stage functionalization of the cyclobutane core in molecules like this compound. Furthermore, photochemical methods can be employed to generate radicals and initiate ring-opening or functionalization reactions of substituted cyclobutanes. nih.gov The electronic nature of the substituents plays a critical role in directing the outcome of these photochemical processes. rsc.org
Chemical Transformations of the Hydroxyl Group
The secondary hydroxyl group in this compound is a key functional handle that can be readily transformed into other functionalities, providing access to a diverse range of analogs.
Etherification and Esterification Reactions
The hydroxyl group can be converted into an ether through various etherification protocols. For instance, the Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method. For sterically hindered alcohols, such as the one on the cyclobutane ring, specific reagents and conditions may be required to achieve high yields. organic-chemistry.org Acid-catalyzed benzylation using reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) offers an alternative under acidic conditions. organic-chemistry.org
Esterification of the hydroxyl group can be achieved through reaction with a carboxylic acid or its derivative, typically under acidic or base-catalyzed conditions. The synthesis of β-hydroxy esters via reactions like the Reformatsky reaction provides a related transformation where a hydroxyl group is present in the product ester. beilstein-journals.org The inherent reactivity of the hydroxyl group on the strained cyclobutane ring might be influenced by both steric and electronic factors.
Oxidation and Reduction Pathways
Oxidation of the secondary alcohol in this compound analogs would yield the corresponding β-keto ester, cyclobutanone (B123998). A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. researchgate.net For example, Dess-Martin periodinane is a mild and selective reagent for the oxidation of secondary alcohols to ketones. researchgate.net The Baeyer-Villiger oxidation of the resulting cyclobutanone could provide a route to γ-lactones, representing a ring expansion of the original cyclobutane core.
Reduction of the ester functionality while preserving the hydroxyl group, or vice versa, would require chemoselective reagents. For example, the reduction of the benzyl ester to the corresponding primary alcohol could be achieved using reducing agents that are less reactive towards secondary alcohols. Conversely, protecting the hydroxyl group would allow for a broader range of reducing agents to be used for the ester transformation. The synthesis of cyclobutane serine analogs has involved the reduction of a methyl ester to a primary alcohol using lithium borohydride (B1222165) in the presence of a protected amino group and a hydroxyl group on the cyclobutane ring. researchgate.net
Reactivity of the Benzyl Ester Moiety
The benzyl ester group in this compound serves as a common protecting group for the carboxylic acid functionality and exhibits its own characteristic reactivity. The primary mode of transformation for benzyl esters is their cleavage to the corresponding carboxylic acid.
This deprotection can be accomplished under various conditions. Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source, is a widely used and mild method for cleaving benzyl esters. organic-chemistry.org However, the efficiency of this reaction can be influenced by steric hindrance around the ester group. The presence of the bulky cyclobutane ring might affect the rate of hydrogenolysis.
Hydrolysis and Transesterification Kinetics
The cleavage of the ester bond in this compound, either through hydrolysis or transesterification, is a fundamental reaction. While specific kinetic data for this exact molecule are not extensively published, the reactivity can be inferred from studies on analogous benzyl esters, such as benzyl benzoate (B1203000) and benzyl acetate (B1210297). ias.ac.inarchive.orgscirp.org
Hydrolysis of benzyl esters can be catalyzed by both acids and bases. acs.org The alkaline hydrolysis is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. ias.ac.in However, when the hydroxide ion is in large excess, the reaction behaves as a pseudo-first-order process. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to yield a carboxylate salt and benzyl alcohol. ias.ac.in
Kinetic studies on various benzyl esters have shown that the rate of hydrolysis is influenced by the structure of the acyl group. For instance, the rates of hydrolysis for different benzyl esters were found to increase in the following order: salicylate (B1505791) < benzoate < stearate (B1226849) < cinnamate (B1238496) < acetate < succinate (B1194679) < fumarate. archive.org This highlights the electronic and steric effects of the substituent on the acyl portion of the molecule.
Transesterification, the process of exchanging the benzyl alcohol moiety with another alcohol, is also a key reaction. This process is typically catalyzed by an acid or a base, or by specific enzymes like lipases. Kinetic studies on the esterification of benzyl alcohol with acetic acid catalyzed by a cation-exchange resin showed that the reaction rate increases with higher catalyst concentration and temperature. researchgate.net The apparent activation energy for the formation of benzyl acetate in this system was found to be 73.3 kJ mol⁻¹. researchgate.net
Table 1: Factors Influencing Ester Cleavage Kinetics
| Factor | Effect on Rate of Hydrolysis/Transesterification | Rationale |
|---|---|---|
| pH | Base-catalyzed hydrolysis is generally faster than acid-catalyzed. | The hydroxide ion is a stronger nucleophile than water. |
| Temperature | Increased temperature leads to an increased reaction rate. | Follows the Arrhenius equation, providing molecules with sufficient activation energy. researchgate.net |
| Solvent | The dielectric constant and specific solvent interactions can influence the rate. | Affects the stability of the transition state. ias.ac.in |
| Steric Hindrance | Increased steric bulk near the carbonyl group decreases the reaction rate. | Hinders the approach of the nucleophile. |
| Electronic Effects | Electron-withdrawing groups on the acyl portion can increase the rate. | Increases the electrophilicity of the carbonyl carbon. |
Selective Cleavage of the Benzyl Ester
The benzyl ester in this compound serves as a protecting group for the carboxylic acid. Its removal is a critical step in many synthetic sequences. The most common and selective method for cleaving a benzyl ester is through hydrogenolysis. researchgate.net
This reaction typically involves the use of hydrogen gas and a palladium catalyst, often supported on carbon (Pd/C). The process is highly selective, as the C-O bond of the benzyl ester is readily cleaved under conditions where many other functional groups remain unaffected. This method is advantageous because the byproducts are toluene (B28343) and carbon dioxide (if decarboxylation occurs), which are easily removed.
Catalytic transfer hydrogenation offers a milder and often more practical alternative to using high-pressure hydrogen gas. acs.org In this method, a hydrogen donor such as formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) is used in the presence of a palladium catalyst. acs.org This technique allows for the rapid and clean removal of O-benzyl groups from various molecules, including sensitive carbohydrate derivatives. acs.org
The selectivity of hydrogenolysis can be finely tuned. For instance, in molecules containing other reducible groups like aromatic halogens, careful selection of the catalyst and reaction conditions is crucial to prevent undesired side reactions. researchgate.net Studies have shown that with the proper choice of a palladium catalyst, selective debenzylation can be achieved with greater than 99% selectivity over dehalogenation. researchgate.net The presence of catalyst poisons, such as pyridine (B92270), can also be used to modulate the activity of the catalyst and enhance selectivity, for example, suppressing the hydrogenolysis of certain substituted benzyl groups. ias.ac.in
Table 2: Common Conditions for Selective Benzyl Ester Cleavage
| Method | Catalyst | Hydrogen Source | Typical Solvent | Advantage |
|---|---|---|---|---|
| Hydrogenolysis | Pd/C (5-10%) | H₂ gas (1 atm to high pressure) | Methanol (B129727), Ethanol (B145695), Ethyl Acetate | High efficiency and clean byproducts. |
| Catalytic Transfer Hydrogenation | Pd/C | Formic acid, Ammonium formate, Cyclohexene | Methanol, Ethanol | Avoids use of flammable H₂ gas, mild conditions. acs.org |
Functionalization of the Cyclobutane Core
The four-membered cyclobutane ring is a strained carbocycle that offers unique opportunities for chemical modification. Its functionalization can proceed either through reactions that maintain the ring integrity or through reactions that leverage the ring strain to induce ring-opening.
Ring Opening Reactions and Subsequent Derivatizations
The inherent strain of the cyclobutane ring in this compound makes it susceptible to ring-opening reactions, providing a pathway to linear or larger cyclic structures. These reactions can be initiated under acidic, basic, or photolytic conditions, or through transition metal catalysis. researchgate.netrsc.org
For analogs like 1-(indol-2-yl)cyclobutan-1-ols, a single-electron transfer (SET) oxidation under visible-light photoredox catalysis can induce a two-carbon ring expansion to yield cyclohexenones. acs.org Similarly, palladium catalysis can promote the ring-opening polymerization of cyclobutanol (B46151) precursors through the cleavage of a C(sp³)–C(sp³) bond. nih.gov
A particularly relevant transformation for hydroxycyclobutane derivatives is the retro-benzilic acid rearrangement. This reaction has been used to convert a heteroanellated hydroxycyclobutanecarboxylate into a cyclopentadione, demonstrating a ring expansion of the cyclobutane core. researchgate.net Such rearrangements are typically base-catalyzed and proceed through the formation of an α-keto alkoxide intermediate which then undergoes cleavage of a C-C bond.
The outcome of ring-opening reactions is highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions employed. researchgate.netresearchgate.net These subsequent derivatizations provide access to a diverse range of molecular scaffolds that are not easily accessible through other synthetic routes.
Stereospecific Functionalization of Cyclobutane Derivatives
The presence of a hydroxyl group on the cyclobutane ring of this compound allows for stereospecific functionalization. A stereospecific reaction is one where different stereoisomers of the starting material react to give stereoisomerically different products. The pre-existing stereocenter can direct the approach of reagents, leading to the formation of new stereocenters with high diastereoselectivity. acs.orgresearchgate.net
The synthesis of cis-1,3-disubstituted cyclobutanes, which are analogs of the target molecule, has been achieved through diastereoselective methods. researchgate.netacs.org For example, the reduction of a 3-substituted cyclobutanone with a bulky reducing agent like LiAlH(OtBu)₃ can selectively produce the cis-cyclobutanol with high selectivity (95–100%). researchgate.net Subsequent reactions can then be performed to functionalize other positions on the ring while retaining this cis relationship.
Functionalization can also be achieved through the ring-opening of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). The reactions of BCBs can lead to the formation of 1,3-disubstituted cyclobutanes, and the diastereoselectivity of these reactions can often be controlled by the choice of catalyst or reagents. nih.govrsc.orgnih.gov This strategy provides a powerful tool for accessing multi-substituted cyclobutane scaffolds with well-defined stereochemistry. nih.gov
Table 3: Strategies for Stereospecific Functionalization
| Precursor | Reaction Type | Key Feature | Resulting Stereochemistry |
|---|---|---|---|
| 3-Substituted Cyclobutanone | Diastereoselective Reduction | Use of sterically hindered reducing agents. | Predominantly cis-1,3-disubstituted cyclobutanol. researchgate.net |
| Bicyclo[1.1.0]butane (BCB) | Catalyst-controlled Ring Opening | Regiodivergent hydrophosphination with Cu(I) or Cu(II) catalysts. | Access to various diastereomers of multi-substituted cyclobutanes. nih.gov |
Reactivity at the Benzylic Position of the Ester Moiety
The benzylic carbon of the benzyl ester group—the carbon atom attached to both the phenyl ring and the ester oxygen—exhibits unique reactivity due to its ability to stabilize radicals, carbocations, and carbanions through resonance with the aromatic ring.
Benzylic Oxidation and Halogenation Reactions
The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to oxidation and radical halogenation.
Benzylic Oxidation: A variety of oxidizing agents can convert the benzylic CH₂ group of the ester into a carbonyl group. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used, though these conditions are harsh and may not be compatible with the rest of the molecule. archive.org More selective methods have been developed using hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), which can achieve benzylic C-H carboxylation under mild conditions. acs.org Recent advances have also focused on metal-catalyzed oxidations and photocatalytic methods which offer greener and more selective alternatives. nih.gov The oxidation of a benzyl ester at the benzylic position would lead to the formation of a benzoyl ester derivative.
Benzylic Halogenation: The benzylic position can be selectively halogenated, most commonly brominated, using radical initiators. N-Bromosuccinimide (NBS) in the presence of light or a radical initiator is the classic reagent for this transformation. The reaction proceeds via a free-radical chain mechanism. ias.ac.in The initiation step involves the formation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (Br₂ or NBS) to form the benzyl bromide and propagate the chain. ias.ac.in This reaction would convert the benzyl ester into a bromobenzyl ester, a versatile intermediate for further nucleophilic substitution reactions.
Table 4: Reagents for Benzylic Functionalization
| Transformation | Reagent(s) | Mechanism | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Oxidation | Benzoyl 3-hydroxycyclobutanecarboxylate |
| Oxidation | Phenyliodine(III) diacetate (PIDA) / NaBr | Radical C-H Activation | Benzoyl 3-hydroxycyclobutanecarboxylate acs.org |
| Halogenation | N-Bromosuccinimide (NBS), Light/AIBN | Radical Chain Reaction | Bromothis compound |
Cleavage of Benzyl Ethers/Esters via Oxidative or Reductive Methods
Reductive Cleavage Methods
Reductive cleavage, most commonly accomplished by catalytic hydrogenolysis, is a primary method for the deprotection of benzyl ethers and esters. This approach involves the cleavage of the carbon-oxygen bond with the addition of hydrogen. acsgcipr.org
Catalytic Hydrogenolysis: The most prevalent method for benzyl group removal is palladium-catalyzed hydrogenolysis. jk-sci.com The reaction mechanism involves the bonding of the substrate and hydrogen to active sites on the metal catalyst, leading to the cleavage of the ester or ether linkage to generate the corresponding acid or alcohol and toluene. acsgcipr.org A variety of palladium-based catalysts are employed, with palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) being the most common. atlanchimpharma.com
The choice of solvent significantly influences the reaction rate, with efficiency often following the trend: toluene < methanol < ethanol << acetic acid < tetrahydrofuran (B95107) (THF). atlanchimpharma.com The reaction is typically carried out using hydrogen gas (H₂), but alternative hydrogen donors can be used in a process called catalytic transfer hydrogenation. organic-chemistry.org Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene, which can offer milder conditions and avoid the need for high-pressure hydrogenation equipment. jk-sci.comorganic-chemistry.org For instance, in situ generation of molecular hydrogen via the addition of triethylsilane to palladium on charcoal allows for rapid and efficient deprotection under mild, neutral conditions. organic-chemistry.org
A key challenge in hydrogenolysis is achieving chemoselectivity in the presence of other reducible functional groups, such as alkenes, alkynes, nitro groups, or aryl halides. Careful selection of the catalyst and reaction conditions is crucial. For example, the use of certain inhibitors like ammonia (B1221849) or pyridine with Pd/C can prevent the cleavage of benzyl ethers while allowing for the reduction of olefins or benzyl esters. organic-chemistry.org Conversely, to avoid undesired side reactions like dehalogenation in substrates containing aryl chlorides, the addition of reagents like tetrabutylammonium (B224687) chloride (TBACl) has been shown to result in chemoselective hydrogenolysis of the O-benzyl ether. atlanchimpharma.com
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Standard Hydrogenolysis | 10% Pd/C or Pd(OH)₂/C | H₂ gas | Ethanol, Methanol, THF, Acetic Acid | Common, efficient method. Solvent choice affects rate. | atlanchimpharma.com |
| Transfer Hydrogenation | Pd/C | Formic Acid / Ammonium Formate | Methanol | Avoids high-pressure H₂ gas; mild conditions. | jk-sci.comorganic-chemistry.org |
| Transfer Hydrogenation | Pd/C | 1,4-Cyclohexadiene | Ethanol | Rapid and safe method, can be used with microwave heating. | jk-sci.com |
| Silane-Promoted Hydrogenolysis | Pd/C | Triethylsilane (Et₃SiH) | Various | In situ H₂ generation; mild, neutral conditions. Chemoselective for benzyl ethers/esters over other groups. | organic-chemistry.org |
| Chemoselective Hydrogenolysis | Nickel Boride (Ni₂B) | - | Methanol | Cleaves benzyl esters while leaving benzyl ethers and other ester types unaffected. | organic-chemistry.org |
Oxidative Cleavage Methods
Oxidative methods provide a valuable alternative for benzyl group cleavage, particularly when the substrate contains functional groups that are sensitive to reductive conditions, such as alkenes or alkynes. nih.gov
Oxidation with DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used reagent for the oxidative cleavage of benzyl ethers, especially p-methoxybenzyl (PMB) ethers. organic-chemistry.org The reaction proceeds more readily with electron-rich benzyl groups. For simple benzyl ethers, the reaction can be sluggish but is significantly enhanced by photoirradiation, enabling deprotection under milder conditions. nih.govorganic-chemistry.org Visible-light-mediated debenzylation using stoichiometric or catalytic amounts of DDQ has been demonstrated to be effective, proceeding in the presence of sensitive groups like azides and thioethers. nih.gov
Nitroxyl-Radical Catalyzed Oxidation: A modern approach involves the use of nitroxyl-radical catalysts, such as derivatives of 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), in conjunction with a co-oxidant. organic-chemistry.orgnih.gov An electronically tuned nitroxyl (B88944) radical catalyst used with phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) as the co-oxidant facilitates the deprotection of benzyl ethers at ambient temperature. nih.gov This system exhibits a broad substrate scope and is tolerant of functional groups that are sensitive to hydrogenation. organic-chemistry.org The proposed mechanism involves a hydride transfer from the benzylic carbon to an oxoammonium salt generated from the catalyst. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Certain Lewis acids can promote the cleavage of benzyl ethers and esters. Strong Lewis acids like boron trichloride (B1173362) (BCl₃) are effective but may lack selectivity. atlanchimpharma.com Tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers and other common protecting groups. dal.ca The proposed mechanism suggests a pre-coordination of the tin atom to the oxygen atoms of the ester, which facilitates the delivery of a chloride ion to the electrophilic benzylic carbon. dal.ca This coordination is less favorable with the less polarized ether linkage, providing the basis for the observed selectivity. dal.ca
| Method | Reagent(s) | Conditions | Substrate | Key Features | Reference |
|---|---|---|---|---|---|
| DDQ Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Visible light irradiation | Benzyl Ethers | Tolerates hydrogenation-sensitive groups (e.g., azides, thioethers). | nih.gov |
| Catalytic Oxidation | Nitroxyl-radical catalyst + Phenyl iodonium bis(trifluoroacetate) (PIFA) | Ambient temperature | Benzyl Ethers | Mild conditions with broad substrate scope; avoids harsh reagents. | organic-chemistry.orgnih.gov |
| Lewis Acid Cleavage | Tin(IV) Chloride (SnCl₄) | Anhydrous, typically in CH₂Cl₂ | Benzyl Esters | Chemoselectively cleaves benzyl esters over benzyl ethers and alkyl esters. | dal.ca |
| Lewis Acid Cleavage | Boron Trichloride (BCl₃) | Low temperature (-78 °C) in CH₂Cl₂ | Benzyl Ethers | Strong reagent, effective for complete debenzylation but can be less selective. | atlanchimpharma.com |
Advanced Spectroscopic and Theoretical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzyl (B1604629) 3-hydroxycyclobutanecarboxylate. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon resonances can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The benzyl group protons typically appear as a multiplet in the aromatic region (~7.3 ppm). The benzylic protons (CH₂) adjacent to the ester oxygen are expected around 5.1 ppm. The protons on the cyclobutane (B1203170) ring will exhibit complex splitting patterns due to cis and trans coupling, with resonances generally found between 2.0 and 4.5 ppm. The proton attached to the same carbon as the hydroxyl group (CH-OH) would likely appear as a multiplet around 4.0-4.5 ppm.
The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom. The carbonyl carbon of the ester is the most deshielded, appearing around 170-175 ppm. Carbons of the aromatic ring are found in the 127-136 ppm range. The benzylic carbon (CH₂) is expected near 66 ppm, while the cyclobutane ring carbons would resonate between 30 and 70 ppm, with the carbon bearing the hydroxyl group (C-OH) being the most downfield in that range.
A summary of predicted NMR assignments is presented below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~173 |
| Aromatic C (quaternary) | - | ~136 |
| Aromatic CH | ~7.3 (m, 5H) | ~128 |
| Benzylic CH₂ | ~5.1 (s, 2H) | ~66 |
| Cyclobutane C-OH | ~4.2 (m, 1H) | ~65 |
| Cyclobutane C-COOBn | ~3.0 (m, 1H) | ~45 |
| Cyclobutane CH₂ | ~2.2-2.6 (m, 4H) | ~35 |
Note: The table presents predicted values based on typical chemical shifts for the respective functional groups. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the complete bonding network and spatial arrangement of the molecule. epfl.ch
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com For Benzyl 3-hydroxycyclobutanecarboxylate, COSY would show correlations between the adjacent protons on the cyclobutane ring, helping to map out the spin system of the four-membered ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹³C-¹H). epfl.ch This technique allows for the direct assignment of a carbon resonance based on the chemical shift of the proton attached to it. For instance, the signal for the benzylic protons at ~5.1 ppm would correlate with the benzylic carbon signal at ~66 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. This is particularly useful for identifying connectivity involving quaternary carbons, such as the carbonyl carbon and the aromatic quaternary carbon. Key HMBC correlations would include signals from the benzylic protons to the carbonyl carbon and the aromatic quaternary carbon, and from the cyclobutane protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's stereochemistry and conformation. youtube.com For this molecule, NOESY or ROESY could be used to determine the relative stereochemistry of the substituents on the cyclobutane ring (cis vs. trans) by observing correlations between protons on the benzyl group and specific protons on the cyclobutane ring, or between the hydroxyl proton and nearby ring protons. researchgate.net
Diffusion Ordered Spectroscopy (DOSY) is a non-destructive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org The diffusion rate of a molecule is related to its size and shape. In a reaction mixture or a sample containing impurities, a DOSY experiment would generate a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. All proton signals belonging to this compound would align at the same diffusion coefficient, effectively separating its spectrum from those of smaller reactants or larger byproducts. This allows for the analysis of the compound's purity and structure without physical separation. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its distinct functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group's stretching vibration.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the cyclobutane and benzylic CH₂ groups are expected just below 3000 cm⁻¹. theaic.org
C=O Stretch: A very strong and sharp absorption band corresponding to the ester carbonyl stretch is expected around 1730 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations typically give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretches: Two distinct C-O stretching vibrations are anticipated: the C-O stretch of the ester group (around 1150-1250 cm⁻¹) and the C-O stretch of the alcohol (around 1050-1150 cm⁻¹).
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad, Strong) |
| Aromatic C-H | C-H Stretch | 3000-3100 (Medium) |
| Aliphatic C-H | C-H Stretch | 2850-3000 (Medium) |
| Ester (C=O) | C=O Stretch | ~1730 (Strong, Sharp) |
| Aromatic C=C | C=C Stretch | 1450-1600 (Variable) |
| Ester/Alcohol | C-O Stretch | 1050-1250 (Strong) |
The cyclobutane ring is not planar and exists in a puckered conformation. The specific puckering angle and the orientation of the substituents (axial vs. equatorial) can influence the vibrational modes of the molecule. researchgate.net High-resolution vibrational spectroscopy, often combined with theoretical calculations, can be used to study these conformational details. iu.edu.sa Different conformers may exhibit slight shifts in the frequencies of certain vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with spectra calculated for different possible conformations (e.g., cis/trans isomers, different ring puckering states), it is possible to determine the most stable conformation of the molecule in a given state (solid, liquid, or gas). researchgate.net
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. cymitquimica.com This technique provides precise coordinates of each atom, revealing bond lengths, bond angles, and torsional angles. researchgate.net
For this compound, a single-crystal X-ray diffraction study would provide an unambiguous depiction of its solid-state conformation. libretexts.org Furthermore, if the compound is chiral and a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration without ambiguity. cymitquimica.com The analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the material's bulk properties. researchgate.net Currently, no public crystal structure data for this specific compound is available.
Theoretical and Computational Chemistry
Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties, structure, and reactivity. researchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. windows.netresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can be used to optimize the molecular geometry of this compound in the gas phase or in solution (using solvation models). nih.govnih.gov
From these calculations, a wealth of information can be derived:
Optimized Geometry: Theoretical bond lengths and angles can be compared with experimental data if available. nih.gov
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. researchgate.net
Reactivity Descriptors: Various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated to quantify the molecule's reactivity. mdpi.com
Table 2: Examples of DFT-Calculable Properties for this compound
| Calculated Property | Significance |
|---|---|
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |
| MEP Surface | Predicts sites for electrophilic and nucleophilic attack |
Note: These properties require specific DFT calculations to be performed for this compound.
This compound possesses conformational flexibility due to the rotation around several single bonds and the puckering of the cyclobutane ring. Molecular modeling techniques are used to explore the potential energy surface and identify stable conformers.
Prediction of Spectroscopic Parameters
In the structural elucidation and characterization of novel compounds such as this compound, the prediction of spectroscopic parameters through computational methods serves as a powerful complementary tool to experimental analysis. Theoretical calculations, primarily based on Density Functional Theory (DFT), enable the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predictions not only aid in the interpretation of experimental spectra but also provide insights into the electronic structure and conformational properties of the molecule.
The computational approach typically involves the optimization of the molecule's geometry to its lowest energy state, followed by the calculation of spectroscopic parameters at a specific level of theory, such as B3LYP with a 6-31G(d) or higher basis set. researchgate.netnih.govresearchgate.net For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice. mdpi.comresearchgate.net The accuracy of these predictions is often enhanced by comparing them with experimental data from structurally analogous compounds.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl and 3-hydroxycyclobutane moieties. The chemical shifts are influenced by the electronic environment of each proton. Protons on the benzene (B151609) ring are anticipated to appear in the aromatic region (δ 7.3-7.4 ppm). The benzylic protons (CH₂ adjacent to the ester oxygen) are expected to be deshielded and appear around δ 5.1 ppm.
The protons on the cyclobutane ring will have more complex splitting patterns due to their rigid structure. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is predicted to be in the range of δ 4.0-4.2 ppm. The other cyclobutane protons are expected to resonate in the upfield region, typically between δ 2.0 and 2.8 ppm. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent, but it is generally expected to appear as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |
| Benzylic (O-CH₂-Ph) | 5.15 | Singlet |
| CH-OH | 4.0 - 4.2 | Multiplet |
| CH-COOR | 2.8 - 3.0 | Multiplet |
| Ring CH₂ | 2.0 - 2.6 | Multiplet |
| OH | Variable | Broad Singlet |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around 175 ppm. The aromatic carbons of the benzyl group are predicted to resonate in the 128-136 ppm range. The benzylic carbon (O-CH₂-Ph) is anticipated around 66 ppm.
The carbons of the cyclobutane ring are expected in the upfield region. The carbon attached to the hydroxyl group (C-OH) is predicted to be around 65 ppm, while the carbon attached to the ester group (C-COOR) would be at approximately 45 ppm. The other two methylene (B1212753) carbons of the cyclobutane ring are expected to be in the range of 30-40 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 175.0 |
| Aromatic C (Quaternary) | 136.0 |
| Aromatic CH | 128.0 - 129.0 |
| O-CH₂-Ph | 66.5 |
| C-OH | 65.0 |
| C-COOR | 45.0 |
| Ring CH₂ | 35.0 |
Predicted Infrared (IR) Spectral Data
The predicted IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. A strong absorption band is predicted for the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. A broad band corresponding to the O-H stretching of the hydroxyl group is expected around 3200-3600 cm⁻¹.
The C-H stretching vibrations of the aromatic ring are predicted to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane and benzylic methylene groups are expected just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and alcohol are predicted in the 1000-1300 cm⁻¹ region. The bending vibrations of the cyclobutane ring are expected at lower frequencies. dtic.milnist.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| C-O Stretch (Ester and Alcohol) | 1000 - 1300 | Strong |
Predicted UV-Vis Spectral Data
The predicted UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzylic chromophore. The benzene ring is expected to exhibit characteristic π → π* transitions. A strong absorption band, analogous to the E2-band of benzene, is predicted around 210-220 nm. A weaker absorption band, corresponding to the B-band of benzene, is expected in the region of 260-270 nm. libretexts.org The hydroxyl and ester groups are not expected to show significant absorption in the near-UV region and are predicted to have a minor influence on the absorption maxima of the benzene ring. TD-DFT calculations are instrumental in predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.comresearchgate.net
| Predicted λmax (nm) | Electronic Transition | Predicted Molar Absorptivity (ε) |
|---|---|---|
| ~ 215 | π → π* (E2-band) | High |
| ~ 265 | π → π* (B-band) | Low |
Applications in Medicinal Chemistry and Advanced Materials
Benzyl (B1604629) 3-Hydroxycyclobutanecarboxylate as a Core Building Block in Pharmaceutical Synthesis
The commercial availability and synthetic accessibility of cyclobutane (B1203170) building blocks like Benzyl 3-hydroxycyclobutanecarboxylate have facilitated their incorporation into drug discovery programs. nih.gov This compound provides a robust platform for creating a diverse array of substituted cyclobutane derivatives with tailored biological activities.
This compound is a foundational precursor for a variety of pharmaceutically relevant cyclobutane derivatives. The ester and hydroxyl functionalities serve as handles for further chemical modifications, allowing for the introduction of diverse pharmacophoric groups. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The hydroxyl group can be oxidized to a ketone or converted to other functional groups, providing access to a wide range of 1,3-disubstituted cyclobutane scaffolds. acs.org These scaffolds are particularly valuable as they can mimic the spatial arrangement of functional groups in larger, more flexible molecules while maintaining a more constrained conformation. nih.gov
A scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid, a key component of the potent retinoic acid receptor-related orphan receptor (ROR)-γt inverse agonist TAK-828F, highlights the importance of such precursors. acs.org The synthesis of this clinical candidate for autoimmune diseases demonstrates the industrial relevance of cyclobutane derivatives originating from functionalized starting materials. acs.org
The cyclobutane motif, readily accessible from precursors like this compound, is present in numerous biologically active molecules, including natural products and synthetic drugs. researchgate.netnih.govrsc.org The rigid nature of the cyclobutane ring helps to lock ligands into a bioactive conformation, which can lead to enhanced potency and selectivity for their biological targets. pharmablock.com This conformational restriction can also shield metabolically labile sites within a molecule, thereby improving its metabolic stability. nih.govru.nl
The applications of cyclobutane scaffolds are diverse, ranging from antimicrobial and antitumor agents to inhibitors of key enzymes. nih.govnih.gov For example, cyclobutane-containing molecules have been developed as integrin antagonists, which are crucial in processes like cancer proliferation and metastasis. nih.govbrad.ac.uk The synthesis of these complex molecules often relies on the stereocontrolled functionalization of pre-existing cyclobutane building blocks. calstate.edu
Cyclobutane Ring Systems as Bioisosteric Replacements for Aromatic Moieties
One of the most powerful applications of the cyclobutane scaffold in medicinal chemistry is its use as a bioisosteric replacement for aromatic rings. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. pressbooks.pub Replacing a flat aromatic ring with a three-dimensional cyclobutane can lead to significant improvements in a drug candidate's profile. nih.govchem-space.com
The replacement of an aromatic ring with a saturated cyclobutane ring generally leads to an increase in the fraction of sp³-hybridized carbon atoms (Fsp³). A higher Fsp³ character is often correlated with improved physicochemical properties, such as increased aqueous solubility and better metabolic stability. nih.gov Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. cambridgemedchemconsulting.com The chemically inert nature of the cyclobutane ring can mitigate this metabolic liability. nih.govnih.gov
Furthermore, the non-planar structure of the cyclobutane ring can disrupt the π-π stacking interactions that can lead to poor solubility. pressbooks.pub Studies have shown that replacing a phenyl ring with a cyclobutane moiety can favorably modulate lipophilicity and solubility. nih.govchemrxiv.org For example, the replacement of a tert-butyl group with a CF₃-cyclobutane has been shown to preserve or slightly decrease water solubility while increasing lipophilicity, with varied effects on metabolic stability. acs.org
| Property | Impact of Aromatic Ring to Cyclobutane Replacement | Rationale |
|---|---|---|
| Aqueous Solubility | Generally Increased | Disruption of π-π stacking, increased Fsp³ character. nih.govpressbooks.pub |
| Metabolic Stability | Often Improved | Reduced susceptibility to oxidative metabolism compared to electron-rich aromatic rings. nih.govcambridgemedchemconsulting.comcambridgemedchemconsulting.com |
| Lipophilicity (LogP/LogD) | Modulated (Can be decreased) | Increased saturation and polarity can lead to lower lipophilicity. chemrxiv.orgcambridgemedchemconsulting.com |
| Molecular Shape | Shift from Planar to 3D | Provides access to novel chemical space and can improve binding to protein targets. nih.gov |
The cyclobutane scaffold has proven to be particularly effective in the design of integrin antagonists. rsc.org Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. nih.gov Many integrins recognize the Arg-Gly-Asp (RGD) tripeptide sequence in extracellular matrix proteins. mdpi.com Small molecules that mimic this sequence, known as RGD-mimetics, can act as antagonists and have therapeutic potential in areas like oncology. nih.gov
Researchers have successfully used a functionalized cyclobutane ring as a central scaffold to orient arginine and aspartic acid mimetic sidechains in the correct conformation for high-affinity binding to integrins such as αvβ3. nih.govrsc.org The cyclobutane core acts as a conformationally restricted glycine (B1666218) mimetic. researchgate.net This approach has led to the development of potent and selective integrin antagonists with improved pharmacokinetic properties. nih.govbrad.ac.ukbrad.ac.uk The synthesis of these antagonists often starts from versatile cyclobutane building blocks, showcasing the practical application of precursors like this compound.
The concept of bioisosterism can be extended to create hybrid bioisosteres where the cyclobutane ring is combined with other functional groups to fine-tune molecular properties. For instance, fluorinated cyclobutanes are being explored as unique bioisosteres for commonly used groups like the tert-butyl group. acs.orgacs.org The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.
Recent research has focused on the synthesis of fluorinated cyclobutane hybrid bioisosteres through strain-release reactions of bicyclobutanes. rsc.org These novel building blocks provide medicinal chemists with new tools to modulate the properties of drug candidates. By combining the three-dimensional structure of the cyclobutane ring with the unique properties of fluorine, it is possible to develop novel therapeutic agents with enhanced potency and a more favorable safety profile. The versatility of the cyclobutane scaffold allows for its incorporation into more complex bicyclic systems, further expanding the accessible chemical space for drug design. rsc.orgresearchgate.net
Applications in Agrochemical and Specialty Chemical Development
The utility of this compound extends into the realms of agrochemical and specialty chemical development, primarily owing to its attributes as a versatile chemical scaffold. While specific applications in commercial agrochemical products are not extensively documented in publicly available literature, its structural motifs are of interest in the design of novel bioactive molecules for crop protection. The cyclobutane ring can impart conformational rigidity and metabolic stability, properties that are desirable in the development of new pesticides and herbicides.
In the specialty chemical sector, this compound is valued as a building block for the synthesis of complex organic molecules. Its bifunctional nature, possessing both a hydroxyl group and a benzyl ester, allows for a variety of chemical transformations. This makes it a useful starting material or intermediate in multi-step synthetic sequences for producing high-value chemicals used in research and development, including those for the pharmaceutical and materials science industries.
The primary role of this compound in this context is as a precursor to more complex structures. The cyclobutane moiety can be retained to influence the physicochemical properties of the final product, or it can be used as a synthetic linchpin that is later modified or cleaved. Its availability from specialty chemical suppliers facilitates its use in exploratory research aimed at discovering new molecules with unique properties and applications.
Future Directions in the Utilization of this compound in Chemical Research
The future research directions for this compound are promising and multifaceted, stemming from its demonstrated utility as a versatile synthetic intermediate. A significant area of future exploration lies in the expansion of its application in medicinal chemistry. Given its role in the synthesis of Factor Xa inhibitors and modulators of the integrated stress response pathway, further investigation into its use as a scaffold for other therapeutic targets is warranted. The unique conformational constraints imposed by the cyclobutane ring could be exploited to design highly selective inhibitors for other enzyme classes or to develop novel receptor ligands.
Another promising avenue is the development of stereoselective synthetic routes to access enantiomerically pure forms of this compound and its derivatives. The biological activity of chiral molecules is often dependent on their stereochemistry. Access to stereochemically defined building blocks would enable the synthesis of single-enantiomer drug candidates, potentially leading to improved efficacy and reduced side effects. The development of catalytic asymmetric methods for the synthesis of this compound would be a significant advancement in this regard.
In the realm of materials science, while direct applications are not yet established, the potential for incorporating the cyclobutane motif into novel polymers and functional materials remains an area for future research. The rigidity of the cyclobutane ring could be harnessed to create materials with specific thermal or mechanical properties. Furthermore, the hydroxyl and ester functionalities provide handles for polymerization or for grafting onto other material surfaces to impart desired characteristics.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of benzyl 3-hydroxycyclobutanecarboxylate to ensure high yield and purity?
- Methodological Answer : Focus on reaction conditions such as temperature control (e.g., maintaining ≤80°C to avoid thermal decomposition) and catalyst selection (e.g., palladium or enzyme-mediated catalysis for esterification). Use HPLC to monitor intermediate formation and column chromatography for purification. Adjust solvent polarity (e.g., dichloromethane/hexane gradients) to isolate the product effectively .
Q. How can the stereochemistry of the hydroxyl group in this compound be confirmed experimentally?
- Methodological Answer : Combine and NMR with 2D techniques (e.g., NOESY) to analyze spatial proximity of protons. Compare experimental optical rotation values with computational predictions (DFT calculations) for absolute configuration determination. Chiral HPLC using columns like Chiralpak AD-H can resolve enantiomers .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and hydroxyl groups. Store under inert gas (argon) at −20°C in anhydrous solvents (e.g., THF). Conduct accelerated degradation studies (40°C/75% RH) to assess stability and identify degradation products via LC-MS .
Advanced Research Questions
Q. How do steric effects in the cyclobutane ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform kinetic studies using varying nucleophiles (e.g., amines vs. thiols) to measure reaction rates. Compare results with computational models (e.g., DFT-based transition state analysis). Steric hindrance from the cyclobutane ring reduces accessibility to the carbonyl carbon, favoring bulky nucleophiles with lower steric demand .
Q. What contradictory data exist regarding the compound’s solubility in polar aprotic solvents, and how can these discrepancies be resolved?
- Methodological Answer : Conflicting solubility reports (e.g., in DMSO vs. DMF) may arise from impurities or hydration states. Use Karl Fischer titration to quantify water content. Perform ternary phase diagrams (compound/solvent/co-solvent) to map solubility limits. Validate with NMR in deuterated solvents .
Q. How can the compound’s metabolic stability be evaluated in preclinical models to inform drug design?
- Methodological Answer : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydrolyzed cyclobutane derivatives) and correlate with cytochrome P450 inhibition assays. Use in silico tools like ADMET Predictor™ to model bioavailability .
Key Research Recommendations
- Experimental Design : Prioritize enzyme-mediated synthesis for greener chemistry and higher stereoselectivity .
- Contradiction Resolution : Use orthogonal analytical methods (e.g., NMR + LC-MS) to validate conflicting data on degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
